molecular formula C8H8F2O2 B041683 1,3-Difluoro-2,4-dimethoxybenzene CAS No. 195136-69-7

1,3-Difluoro-2,4-dimethoxybenzene

Cat. No.: B041683
CAS No.: 195136-69-7
M. Wt: 174.14 g/mol
InChI Key: XBYYVWUGEHVLDO-UHFFFAOYSA-N
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Description

1,3-Difluoro-2,4-dimethoxybenzene (CAS: 195136-69-7) is a fluorinated aromatic compound with the molecular formula C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol . It is a liquid at room temperature, commercially available at 97% purity, and primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research . The compound features fluorine substituents at the 1- and 3-positions and methoxy groups at the 2- and 4-positions, creating a symmetrical substitution pattern that influences its electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the direct fluorination of 1,3-dimethoxybenzene using fluorinating agents such as trifluoromethyl hypofluorite. This reaction is typically carried out in a solvent like Freon at low temperatures (around -78°C) to ensure controlled fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2,4-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with various functional groups replacing the fluorine atoms.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Chemistry

DFDMB serves as a building block in organic synthesis. Its structure allows for various substitution reactions , where fluorine atoms can be replaced with other functional groups. Additionally, it can undergo oxidation to form aldehydes or carboxylic acids and reduction to produce alcohols. These properties make it useful in synthesizing more complex organic molecules.

Biology

Research into the biological activity of DFDMB focuses on its interactions with biomolecules. The compound's ability to enhance binding affinity due to the presence of fluorine atoms makes it a candidate for studying enzyme inhibition and receptor modulation. For instance, similar compounds have shown potential as inhibitors of key metabolic enzymes in cancer cells. Interaction studies are crucial for elucidating its mechanism of action and potential therapeutic applications.

Medicinal Chemistry

DFDMB is explored for its potential use in drug development. The unique electronic properties conferred by its substituents may facilitate interactions with various biological targets, making it a promising pharmacophore in medicinal chemistry. Studies have indicated that compounds with similar structures can modulate biological pathways effectively.

Industrial Applications

In industry, DFDMB is utilized in producing specialty chemicals and materials with specific properties. Its ability to participate in coupling reactions allows for the creation of novel materials that can be tailored for specific applications in fields such as electronics and materials science .

Case Studies

Case Study 1: Enzyme Inhibition
Research has shown that DFDMB can act as an inhibitor for specific metabolic enzymes involved in cancer cell metabolism. The enhanced binding affinity due to fluorination may provide insights into developing targeted therapies.

Case Study 2: Material Science
In material science applications, DFDMB has been used as a precursor for synthesizing conducting polymers through electrochemical methods. Its unique properties enable the formation of materials with tailored electrical characteristics suitable for electronic devices .

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2,4-dimethoxybenzene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The table below summarizes key structural analogs of 1,3-difluoro-2,4-dimethoxybenzene, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Sources Reference
This compound F at 1,3; OMe at 2,4 C₈H₈F₂O₂ 174.14 Liquid Synthetic intermediate
1-Chloro-2,4-dimethoxybenzene Cl at 1; OMe at 2,4 C₈H₉ClO₂ 172.61 Not specified Chemical synthesis
1,3-Dichloro-2,4-dimethoxybenzene Cl at 1,3; OMe at 2,4 C₈H₈Cl₂O₂ 207.06 Not specified Fungal metabolite
2-Allyl-1,4-dimethoxybenzene Allyl at 2; OMe at 1,4 C₁₁H₁₄O₂ 178.23 Not specified Essential oil component
1,3-Difluoro-2,4-dinitrobenzene F at 1,3; NO₂ at 2,4 C₆H₂F₂N₂O₄ 218.09 Not specified Industrial research

Key Observations:

  • Halogen Effects : Replacing fluorine with chlorine (e.g., 1-chloro-2,4-dimethoxybenzene) increases molecular weight marginally but significantly alters reactivity. Chlorine’s lower electronegativity and larger atomic radius compared to fluorine may reduce ring deactivation, making chloro derivatives more susceptible to electrophilic substitution .
  • Functional Group Diversity : Allyl-substituted derivatives (e.g., 2-allyl-1,4-dimethoxybenzene) are naturally occurring in essential oils, highlighting their role in flavor and fragrance industries, whereas fluorinated analogs are exclusively synthetic .

Biological Activity

1,3-Difluoro-2,4-dimethoxybenzene is an organic compound with significant potential in various fields of research, particularly in medicinal chemistry and biological applications. Its unique structure, characterized by two fluorine atoms and two methoxy groups on a benzene ring, contributes to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈F₂O₂. The positioning of the substituents on the benzene ring affects its electronic properties and biological activity. The fluorine atoms enhance the compound's ability to participate in hydrogen bonding, while the methoxy groups can influence its lipophilicity and overall reactivity.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound's fluorine atoms can enhance binding affinity to target proteins or enzymes, potentially modulating biological pathways. This characteristic makes it a candidate for drug development and therapeutic applications.

Potential Mechanistic Pathways

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key metabolic enzymes, such as hexokinase in cancer cells. The presence of fluorine may enhance binding through stronger interactions compared to non-fluorinated analogs .
  • Receptor Modulation : The electronic effects of the methoxy groups may facilitate interactions with receptors involved in various signaling pathways.

In Vitro Studies

Recent studies have explored the biological effects of fluorinated compounds similar to this compound. For instance, derivatives of 2-deoxy-D-glucose (2-DG) were tested for their ability to inhibit glycolysis in cancer cells. These studies revealed that fluorinated derivatives exhibited enhanced cytotoxic effects under hypoxic conditions, suggesting a potential pathway for the development of cancer therapeutics .

CompoundIC₅₀ (µM)Biological Activity Description
This compoundTBDInvestigated for enzyme inhibition potential
Fluorinated 2-DG Derivatives<10Potent inhibition of glycolysis in GBM cells

Synthesis and Applications

The synthesis of this compound can be achieved through direct fluorination methods involving reagents such as trifluoromethyl hypofluorite. Its applications extend beyond medicinal chemistry into materials science due to its unique chemical properties.

Comparative Analysis with Related Compounds

When compared with other difluorinated aromatic compounds like 1,4-Difluoro-2,5-dimethoxybenzene, this compound shows distinct reactivity profiles due to the different spatial arrangements of substituents. This can lead to variations in biological activity and potential therapeutic applications.

CompoundPositioningNotable Properties
This compoundF at C1 & C3Enhanced enzyme interaction potential
1,4-Difluoro-2,5-dimethoxybenzeneF at C1 & C4Different electronic properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-Difluoro-2,4-dimethoxybenzene, and what reaction conditions are optimal?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic aromatic substitution (NAS) reactions. Starting with 1,3-difluorobenzene, methoxy groups are introduced at positions 2 and 4. Key steps include:

Fluorine substitution : Use sodium methoxide (NaOMe) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–120°C) for 12–24 hours.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Critical Considerations :

  • Steric hindrance from adjacent substituents may reduce reaction efficiency.
  • Anhydrous conditions are essential to prevent hydrolysis of intermediates.
    Example Protocol (based on analogous compounds ):
StepReagent/ConditionsTarget PositionYield (%)
1NaOMe, DMF, 100°C2-methoxy~65
2NaOMe, DMSO, 120°C4-methoxy~50

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>19</sup>F NMR : Distinct signals for fluorine atoms at positions 1 and 3. Coupling constants (JF-F ~8–12 Hz) confirm proximity.
  • <sup>1</sup>H NMR : Methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm, split by fluorine coupling).
  • IR Spectroscopy : C-F stretches (~1100–1250 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion [M+H]<sup>+</sup> at m/z 190.1 (calculated for C8H8F2O2).

Q. How should researchers safely handle and store this compound?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Fluorinated aromatics may irritate mucous membranes .
  • Storage : In amber glass vials under inert gas (N2 or Ar) at 2–8°C to prevent photodegradation.
  • Waste Disposal : Incinerate via licensed hazardous waste facilities .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • Directing Effects :
  • Fluorine : Strongly electron-withdrawing (-I effect), meta-directing.
  • Methoxy : Electron-donating (+M effect), ortho/para-directing.
  • Competition : In this compound, the dominant directing group (methoxy) determines EAS regioselectivity. For example, nitration occurs at the para position to the methoxy group (position 5).
  • Kinetic vs. Thermodynamic Control : Use low temperatures to favor kinetic products (e.g., para-substitution), or high temperatures for thermodynamic stability.

Q. What strategies resolve conflicting data in reaction outcomes when using this compound as a precursor?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using HPLC (for purity), LC-MS (for structural confirmation), and <sup>19</sup>F NMR .
  • Controlled Replicates : Repeat reactions with strict variable control (e.g., moisture, temperature).
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity and transition states to explain anomalies .

Q. In cross-coupling reactions, what catalytic systems optimize functionalization efficiency?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh3)4 or Pd(OAc)2 with ligands (XPhos, SPhos) for Suzuki-Miyaura couplings.
  • Steric Effects : Methoxy groups at positions 2 and 4 hinder coupling at adjacent carbons. Optimize by using bulky substrates (e.g., aryl boronic esters).
  • Reaction Conditions : Microwave-assisted synthesis (100–150°C, 30 min) improves yields in sterically hindered systems .

Properties

IUPAC Name

1,3-difluoro-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYYVWUGEHVLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 0.3M solution of Compound 2 (0.566 g, 2.99 mmol) in 4M HCl is chilled in an ice bath, and treated with a cold solution of sodium nitrite (1.05 equivalents) in water. The resulting diazonium salt solution is stirred for 15 minutes, and then hypophosphorous acid (50% aqueous solution, Aldrich, 20 equivalents) is added over 5 minutes. The resulting mixture is stirred at room temperature for two hours, then diluted with water. The resulting mixture is neutralized with aqueous sodium carbonate or sodium hydroxide, and extracted twice with ether. The organic extract is washed once with water, once with brine, and dried over anhydrous sodium sulfate. The solution is concentrated in vacuo and the resulting residue is purified by flash chromatography to give 0.38 g (73%) of Compound 3 as a clear, colorless liquid: 1H NMR (CDCl3) 6.80 (td, 1H), 6.58 (m, 1H), 4.00 (s, 3H), 3.87 (s, 3H); 19F NMR (CDCl3) 138.8 (d, 1F), 150.1 (d, 1F). Anal. calc. for C8H8O2F2 : C, 55.19; H, 4.63. Found: C, 54.76; H, 4.63.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,3-Difluoro-2,4-dimethoxybenzene
1,3-Difluoro-2,4-dimethoxybenzene
1,3-Difluoro-2,4-dimethoxybenzene
1,3-Difluoro-2,4-dimethoxybenzene
1,3-Difluoro-2,4-dimethoxybenzene
1,3-Difluoro-2,4-dimethoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.